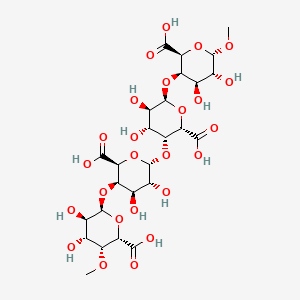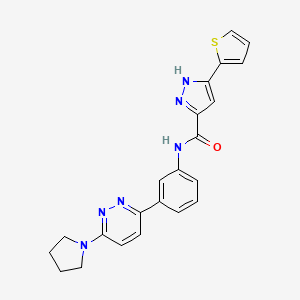
GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is a complex carbohydrate structure composed of multiple galacturonic acid units linked together. This compound is a type of polysaccharide, which is a large molecule made up of repeating sugar units. Polysaccharides like this one are often found in plant cell walls and play important roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” involves the stepwise addition of galacturonic acid units. Each step typically requires the activation of the carboxyl group of the galacturonic acid, followed by a glycosylation reaction to form the glycosidic bond. Common reagents used in these reactions include activating agents like carbodiimides and catalysts such as silver triflate. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the formation of glycosidic bonds between galacturonic acid units. This method is advantageous due to its specificity and efficiency, allowing for the production of large quantities of the compound with high purity.
化学反应分析
Types of Reactions
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups in the galacturonic acid units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” has various applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products.
作用机制
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can bind to cell wall proteins and enzymes, influencing cell wall integrity and function. The pathways involved include the modulation of cell wall remodeling and signaling processes.
相似化合物的比较
Similar Compounds
Galactobiose (Gal(a1-4)Gal): A disaccharide composed of two galactose units.
Rhamnogalacturonan I: A complex polysaccharide found in plant cell walls, containing rhamnose and galacturonic acid units.
Uniqueness
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is unique due to its specific sequence of galacturonic acid units and the presence of methyl groups, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for studying the structure-function relationships of polysaccharides.
属性
分子式 |
C26H38O25 |
|---|---|
分子量 |
750.6 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O25/c1-43-11-3(27)8(32)24(49-15(11)19(35)36)46-13-5(29)10(34)26(51-17(13)21(39)40)47-14-6(30)9(33)25(50-18(14)22(41)42)45-12-4(28)7(31)23(44-2)48-16(12)20(37)38/h3-18,23-34H,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,23+,24+,25+,26+/m1/s1 |
InChI 键 |
HJZXGPPKSRWBAU-PRXXDUKCSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O[C@@H]1C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)OC)O)O)O)O)O)O)O)O |
规范 SMILES |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)


![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108333.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108348.png)
![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
